2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
Molecular Formula: C₂₁H₁₈N₆O₂S₂ Molecular Weight: 458.53 g/mol IUPAC Name: N-(4-phenyl-1,3-thiazol-2-yl)-2-[[6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl]sulfanyl]acetamide
This compound features a hybrid structure combining a 1,4-dihydropyrimidine core substituted with an amino group at position 6 and a phenyl group at position 1. A sulfanyl (-S-) bridge connects the pyrimidine moiety to an acetamide group, which is further linked to a 4-phenyl-substituted thiazole ring.
Propriétés
IUPAC Name |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c22-17-11-18(27)25-21(26(17)15-9-5-2-6-10-15)30-13-19(28)24-20-23-16(12-29-20)14-7-3-1-4-8-14/h1-12H,13,22H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZESGBVOPLCXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC(=O)C=C(N3C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a hybrid molecule that integrates elements from both thiazole and dihydropyrimidine scaffolds. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of anticancer and antiviral therapies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the dihydropyrimidine and thiazole moieties. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The compound in focus is hypothesized to exhibit similar activities due to its structural similarities with known anticancer agents.
Table 1: Cytotoxicity Data of Related Compounds
Antiviral Activity
The antiviral potential of similar heterocyclic compounds has been explored extensively. For example, certain pyrimidine derivatives demonstrated efficacy against viral strains such as HSV and HCV. The hybrid nature of the target compound may enhance its interaction with viral proteins or inhibit viral replication pathways.
Table 2: Antiviral Activity of Related Compounds
The proposed mechanisms for the biological activities of similar compounds include:
- Inhibition of Enzymatic Activity : Many heterocycles act as enzyme inhibitors, targeting kinases or polymerases crucial for cancer cell proliferation or viral replication.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA/RNA Synthesis : Some derivatives inhibit nucleic acid synthesis in viruses, effectively curtailing their ability to replicate.
Study on Dihydropyrimidine Derivatives
A study evaluated a series of dihydropyrimidine derivatives for their cytotoxic effects against cancer cell lines. The results indicated that modifications to the thiol group significantly enhanced cytotoxicity, with IC50 values ranging from 20 to 40 µM across different derivatives .
Thiazole-Based Antiviral Agents
Research focusing on thiazole derivatives revealed promising antiviral activity against various strains including influenza and HIV. The presence of sulfur in the thiazole ring was critical for enhancing bioactivity and solubility .
Applications De Recherche Scientifique
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit significant antimicrobial activity. The thiazole and dihydropyrimidine components are crucial for this activity, as they can interfere with bacterial lipid biosynthesis and inhibit the growth of various pathogens .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by disrupting specific biochemical pathways involved in cell proliferation. This is particularly relevant in the context of developing new cancer therapies that target metabolic processes unique to tumor cells .
Drug Development
The structural characteristics of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide make it a candidate for further development as a pharmaceutical agent. Its ability to act on multiple biological targets suggests potential use as a multi-target drug, which is increasingly important in treating complex diseases like cancer and infections .
Synthesis of Derivatives
This compound serves as a precursor for synthesizing various derivatives that may enhance efficacy or reduce toxicity. The modification of functional groups on the thiazole or dihydropyrimidine rings can lead to compounds with improved biological profiles .
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of 6-amino-4-oxo-pyrimidine and 4-phenyl-thiazole motifs. Below is a detailed comparison with analogous molecules:
Structural and Functional Group Variations
Key Observations
Pyrimidine Modifications: The 6-amino-4-oxo group in the target compound distinguishes it from analogs with 6-oxo (e.g., ) or hydroxy/methyl substituents (e.g., ). Replacement of pyrimidine with pyridazine (as in ) alters electronic properties and steric bulk, affecting solubility and target selectivity.
Thiazole vs. Other Heterocycles: The 4-phenyl-thiazole moiety in the target compound contrasts with 4-methyl-thiazole () or thienopyrimidine-oxadiazole systems (). The phenyl group may increase lipophilicity, influencing membrane permeability.
Biological Implications: Compounds with 6-oxo-pyrimidine (e.g., ) show anti-inflammatory activity, suggesting the target’s 6-amino substitution could modulate this activity.
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of pyrimidine and thiazole precursors. Critical steps include:
- Thioether linkage formation : Reacting a pyrimidinone derivative with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the sulfanyl bridge .
- Acetamide coupling : Using carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the pyrimidine-thioether intermediate with 4-phenylthiazol-2-amine .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the final product .
Q. Key Table: Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 80°C, 12h | 65–75 | |
| Acetamide coupling | EDC, HOBt, DMF, RT, 24h | 50–60 |
Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity?
- NMR Spectroscopy :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to confirm purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 449.12) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate biological activity against therapeutic targets?
- Enzyme Inhibition Assays :
- Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- IC₅₀ determination via dose-response curves (concentration range: 0.1–100 µM) .
- Cell-Based Studies :
- Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with comparative analysis against structurally similar compounds (e.g., pyrimidine-thiazole hybrids) .
Q. What strategies are recommended for SAR studies through targeted chemical modifications?
- Functional Group Replacement :
- Replace the sulfanyl bridge with sulfonyl or methylene groups to assess impact on bioactivity .
- Modify the phenyl substituents on the pyrimidine or thiazole rings to evaluate steric/electronic effects .
- Bioisosteric Substitutions :
- Substitute the thiazole ring with oxazole or imidazole to explore heterocyclic influence on target binding .
Q. How should conflicting data regarding bioactivity or physicochemical properties be addressed?
- Orthogonal Assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) to confirm target engagement .
- Physicochemical Reassessment :
- Comparative Analysis : Benchmark against analogs (e.g., 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl] derivatives) to identify structural determinants of activity .
Q. Key Table: Structural Analogs and Bioactivity
| Compound | Structural Variation | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent compound | Pyrimidine-thiazole core | 2.1 | |
| Sulfonyl bridge analog | –S– replaced with –SO₂– | >50 | |
| Thiazole-to-imidazole substitution | Thiazole → imidazole | 8.7 |
Q. What computational approaches predict ADMET properties and target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with focus on hydrogen bonding with the pyrimidinone NH₂ and thiazole ring .
- ADMET Prediction :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
